molecular formula C22H15ClFN3O2 B2909130 N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide CAS No. 1808408-32-3

N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide

Cat. No. B2909130
CAS RN: 1808408-32-3
M. Wt: 407.83
InChI Key: UUYXTBGJAQAAPO-UHFFFAOYSA-N
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Description

Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid, contains the carboxylic acid moiety at the C-3 position of the pyridine .


Synthesis Analysis

Synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Mechanism of Action

While the exact mechanism of action for “N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide” is not available, similar compounds have been found to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could be a potential future direction for research involving “N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide”.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-20-12-18(3-6-21(20)24)27-22(28)17(13-25)11-15-1-4-19(5-2-15)29-14-16-7-9-26-10-8-16/h1-12H,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYXTBGJAQAAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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